2-Mercapto-4,6-di-tert-butylphenol
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Description
2-Mercapto-4,6-di-tert-butylphenol (CAS No. 53551-74-9) is a compound useful in organic synthesis . It has a molecular formula of C14H22OS and a molecular weight of 238.39 .
Synthesis Analysis
The synthesis of 2-Mercapto-4,6-di-tert-butylphenol can be achieved from Phenol, 2,2’-trithiobis [4,6-bis (1,1-dimethylethyl)] .Molecular Structure Analysis
The molecular structure of 2-Mercapto-4,6-di-tert-butylphenol consists of 14 carbon atoms, 22 hydrogen atoms, and one sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving 2-Mercapto-4,6-di-tert-butylphenol are not mentioned in the search results, it is known to be a useful compound in organic synthesis .Physical And Chemical Properties Analysis
2-Mercapto-4,6-di-tert-butylphenol is a light yellow solid . It is soluble in dichloromethane, diethyl ether, and hexanes . It has a density of 1.019g/cm3 and a flash point of 132.8ºC .Safety And Hazards
The safety data sheet for 2-Mercapto-4,6-di-tert-butylphenol indicates that it is harmful if swallowed . It can cause skin and eye irritation . In case of contact, contaminated clothing should be removed immediately, and the affected area should be washed off with soap and plenty of water . If inhaled, the victim should be moved into fresh air .
properties
IUPAC Name |
2,4-ditert-butyl-6-sulfanylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22OS/c1-13(2,3)9-7-10(14(4,5)6)12(15)11(16)8-9/h7-8,15-16H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUXZGMOSAXITB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)S)O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201763 |
Source
|
Record name | Phenol, 2,2-bis(1,1-dimethylethyl)-6-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercapto-4,6-di-tert-butylphenol | |
CAS RN |
53551-74-9 |
Source
|
Record name | Phenol, 2,2-bis(1,1-dimethylethyl)-6-mercapto- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053551749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,2-bis(1,1-dimethylethyl)-6-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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